![molecular formula C13H16N2 B2883268 4-[(Piperidin-2-yl)methyl]benzonitrile CAS No. 67157-34-0](/img/structure/B2883268.png)

4-[(Piperidin-2-yl)methyl]benzonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

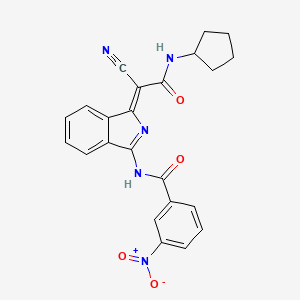

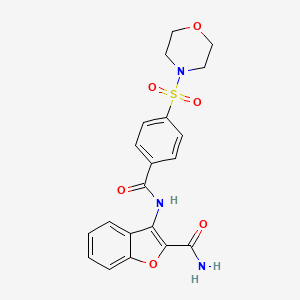

“4-[(Piperidin-2-yl)methyl]benzonitrile” is a chemical compound with the molecular formula C13H16N2 . It belongs to the class of organic compounds known as 1-benzoylpiperidines . These are compounds containing a piperidine ring substituted at the 1-position with a benzoyl group .

Molecular Structure Analysis

The molecular structure of “4-[(Piperidin-2-yl)methyl]benzonitrile” consists of a benzonitrile group attached to a piperidine ring via a methylene bridge . The piperidine ring is a six-membered ring with one nitrogen atom .Scientific Research Applications

Antiviral Activity

4-[(Piperidin-2-yl)methyl]benzonitrile derivatives have shown significant antiviral activity against Hepatitis C Virus (HCV). The compound L0909, derived from this class, blocks HCV replication by acting on the HCV entry stage. Its high sensitivity to clinical resistant HCV mutants and synergistic effect with clinical drugs make it a promising HCV entry inhibitor (Jiang et al., 2020).

Histamine H3 Antagonist

4-Phenoxypiperidines, related to 4-[(Piperidin-2-yl)methyl]benzonitrile, have been developed as potent histamine H3 antagonists. These compounds contain a 4-phenoxypiperidine core, offering potential in treating disorders like narcolepsy (Dvorak et al., 2005).

Neuroleptic Activities

Piperidylidene-9-substituted-pyrrolo[2,1-b][3]benzazepine derivatives, closely related to 4-[(Piperidin-2-yl)methyl]benzonitrile, have been synthesized and evaluated for neuroleptic activities. These compounds have shown promising receptor binding affinities in assays predictive for antipsychotic activity (Remy et al., 1983).

Acetylcholinesterase Inhibitors

1-Benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, similar in structure to 4-[(Piperidin-2-yl)methyl]benzonitrile, have been synthesized and evaluated for anti-acetylcholinesterase activity. These compounds are potent inhibitors and potential therapeutic agents for dementia (Sugimoto et al., 1990).

Charge Transfer Studies

Studies on charge transfer and spectral properties of 4-(1-piperidinyl)benzonitrile in different solvents have provided insights into the solvation and electronic properties of piperidine derivatives, which is relevant for understanding the behavior of 4-[(Piperidin-2-yl)methyl]benzonitrile in various environments (Dahl et al., 2005).

Antitumor Activity

A tridentate NNN ligand derived from 4-(2-bromoacetyl)benzonitrile has shown potential anticancer activity against U937 human monocytic cells. This ligand forms a complex with cobalt(II), which exhibits intercalative DNA binding mode, suggesting its potential in cancer therapy (Bera et al., 2021).

properties

IUPAC Name |

4-(piperidin-2-ylmethyl)benzonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2/c14-10-12-6-4-11(5-7-12)9-13-3-1-2-8-15-13/h4-7,13,15H,1-3,8-9H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAUPCZZDLOSNNX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)CC2=CC=C(C=C2)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(Piperidin-2-yl)methyl]benzonitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![benzyl 2-(1,7-dimethyl-2,4-dioxo-8-phenethyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2883185.png)

![Methyl 3-[4-(aminomethyl)triazol-1-yl]cyclobutane-1-carboxylate;hydrochloride](/img/structure/B2883189.png)

![N-cycloheptyl-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2883190.png)

![[(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)sulfanyl]acetic acid](/img/structure/B2883196.png)

![Ethyl 5-(3-fluorophenyl)-7-methyl-2-(methylthio)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2883197.png)

![3-cinnamyl-9-(2,3-dimethylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2883204.png)

![N-[2-(2,4-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]thiophene-2-carboxamide](/img/structure/B2883207.png)

![2-Chloro-N-[2-oxo-1-phenyl-2-(1H-pyrazol-5-ylamino)ethyl]propanamide](/img/structure/B2883208.png)